Evidence Item 1: Regioisomeric Differentiation — 3,4-Dimethylphenyl vs. 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Substitution Pattern
The 3,4-dimethylphenyl regioisomer (CAS 1358224-36-8) presents the two methyl groups in an adjacent (vicinal) arrangement on the phenyl ring, creating a distinct steric and electronic environment around the carbamoyl NH and carbonyl oxygen compared to the 2,5-dimethylphenyl (CAS 1358417-23-8, methyl groups separated and one ortho to the amide) and 3,5-dimethylphenyl (CAS 1359415-88-5, meta-disposed methyl groups) regioisomers [1]. In quinoline-based NK1 receptor antagonist series, repositioning of substituents on the pendant phenyl ring has been shown to modulate NK1 binding affinity over a >100-fold range through altered presentation of the amide bond to the receptor binding pocket [2]. While direct head-to-head NK1 IC₅₀ data for all three regioisomers are not publicly available in a single comparative study, the documented sensitivity of quinolinecarboxamide SAR to phenyl substitution topology provides a class-level inference that the 3,4-orientation occupies a distinct region of chemical space that cannot be mimicked by other dimethylphenyl arrangements [2].
| Evidence Dimension | Phenyl ring substitution topology and predicted impact on target binding conformation |
|---|---|
| Target Compound Data | 3,4-dimethylphenyl (vicinal dimethyl); MW 382.391; logP 4.166 [1] |
| Comparator Or Baseline | 2,5-dimethylphenyl regioisomer (CAS 1358417-23-8, MW 382.391); 3,5-dimethylphenyl regioisomer (CAS 1359415-88-5, MW 382.391); 2,6-dimethylphenyl regioisomer (CAS 1358248-54-0, MW 382.391) |
| Quantified Difference | Identical molecular formula and mass across all dimethylphenyl regioisomers (C₂₁H₁₉FN₂O₄, 382.391 g/mol); differentiation resides solely in substitution topology. Quantitative binding differential not available from a single comparative study; class-level SAR indicates >100-fold affinity variation achievable by phenyl substituent repositioning in quinolinecarboxamide NK1 ligand series [2]. |
| Conditions | Structural comparison and class-level SAR inference from quinoline tachykinin receptor antagonist patent literature [2] |
Why This Matters
For SAR-driven procurement, selecting the correct regioisomer is critical because even identical molecular weight congeners can exhibit vastly different target-binding profiles; the 3,4-orientation defines a unique pharmacophoric geometry that cannot be substituted with other dimethylphenyl variants without risking loss of the desired binding conformation.
- [1] ZINC Database. ZINC000299826375. logP = 4.166, MW = 382.391. UCSF. Accessed 2026-05-09. URL: https://zinc.docking.org/substances/ZINC000299826375/ View Source
- [2] Gerspacher, M., et al. (2007) 'Quinoline Tachykinin Receptor Antagonists.' US Patent Application US20070293492 A1. Filed June 15, 2007. Published December 20, 2007. Assignee: Novartis AG. View Source
